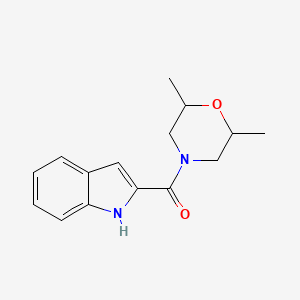![molecular formula C15H21N3O B7541562 N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide, commonly known as DMAC, is a synthetic compound that belongs to the indole class of organic compounds. It is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol. DMAC has been widely used in scientific research for its various biological and pharmacological properties.
Mécanisme D'action
DMAC exerts its pharmacological effects by inhibiting the activity of cyclic AMP phosphodiesterase, which leads to an increase in the intracellular concentration of cyclic AMP. This, in turn, activates protein kinase A, which regulates various cellular processes like gene expression, metabolism, and cell proliferation.
Biochemical and Physiological Effects:
DMAC has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the inflammation and bronchoconstriction associated with asthma and COPD. It also has a vasodilatory effect, which makes it useful in the treatment of hypertension and other cardiovascular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DMAC is a useful tool for scientific research, as it has various pharmacological properties that can be studied in vitro and in vivo. However, it is important to note that DMAC is a synthetic compound and may not accurately represent the effects of natural compounds in the body. Additionally, DMAC may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on DMAC. One area of interest is the development of novel DMAC analogs with improved pharmacological properties. Another area of research is the identification of the specific cellular targets of DMAC, which can help to elucidate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of DMAC in humans, which can pave the way for its use in the treatment of various diseases.
Méthodes De Synthèse
DMAC can be synthesized by the reaction of indole-5-carboxylic acid with N,N-dimethyl-1,2-ethanediamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DMAC.
Applications De Recherche Scientifique
DMAC has been extensively used in scientific research for its various biological and pharmacological properties. It has been found to be a potent inhibitor of cyclic AMP phosphodiesterase, which makes it useful in the treatment of various diseases like asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10-11(2)17-14-6-5-12(9-13(10)14)15(19)16-7-8-18(3)4/h5-6,9,17H,7-8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVVLHKTTUSYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)


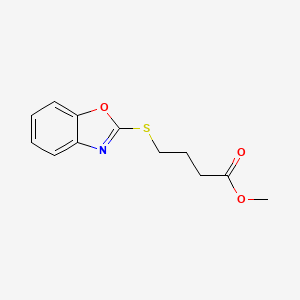
![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
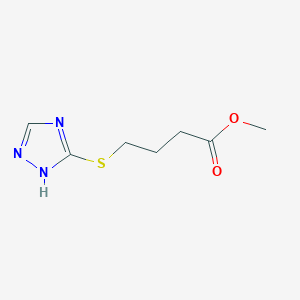
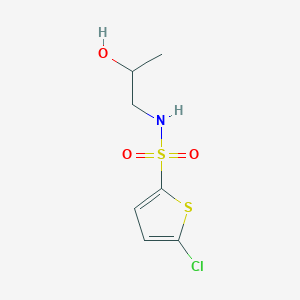
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)

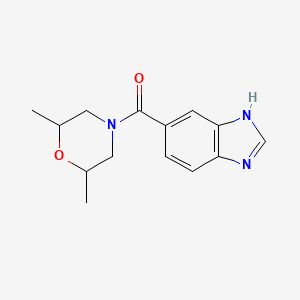
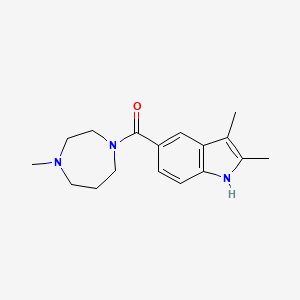
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
